molecular formula C16H17FN6O2S B2984970 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide CAS No. 2310040-18-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide

Cat. No.: B2984970
CAS No.: 2310040-18-5
M. Wt: 376.41
InChI Key: JSIPNSYODVYJPF-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine (4-membered nitrogen-containing ring) and a substituted benzenesulfonamide group.

Properties

IUPAC Name

4-fluoro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-11-7-12(17)3-4-14(11)26(24,25)21(2)13-8-22(9-13)16-6-5-15-19-18-10-23(15)20-16/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPNSYODVYJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine moiety linked to an azetidine structure and a sulfonamide group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H19FN6O2SC_{17}H_{19}F_{N_{6}}O_{2}S, with a molecular weight of approximately 370.43 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities. In a study focusing on similar compounds, several derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A review of similar triazole derivatives reported that they exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For example, certain derivatives showed IC50 values as low as 6.2 μM against HCT-116 cells . This implicates the potential of this compound in anticancer drug development.

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or receptors crucial for microbial survival or cancer cell proliferation. The docking studies conducted on related compounds suggest that these interactions are mediated through hydrogen bonding and hydrophobic interactions with target macromolecules .

Case Studies and Research Findings

Study Biological Activity IC50 Values Cell Lines Tested
Study 1Antitubercular1.35 - 2.18 μMMycobacterium tuberculosis H37Ra
Study 2Anticancer6.2 μMMCF-7 (Breast Cancer)
Study 3Anticancer27.3 μMT47D (Breast Cancer)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pesticidal agents listed in the evidence, enabling a comparative analysis based on molecular architecture and inferred bioactivity.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Documented Use
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Azetidine, 4-fluoro-N,2-dimethylbenzene Not specified
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) [1,2,4]Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Herbicide (ALS inhibitor)
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl 2,6-Dimethylphenyl, methoxyacetamide Fungicide (Oomycete control)
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) 1,3,5-Triazine Fluoro-methylethyl, dimethylphenoxyethyl Herbicide (Cellulose biosynthesis inhibitor)
Key Observations:

Triazole/Pyridazine vs. Pyrimidine/Triazine Cores :

  • The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from flumetsulam’s triazolo-pyrimidine and triaziflam’s triazine. Pyridazines are less common in pesticidal agents but may offer unique electronic properties for target interaction .
  • Flumetsulam’s pyrimidine ring is associated with acetolactate synthase (ALS) inhibition, suggesting the target’s pyridazine might target similar enzymes with modified selectivity .

Azetidine vs. Oxazolidinyl Rings: The azetidine in the target compound (4-membered) contrasts with oxadixyl’s oxazolidinyl (5-membered).

Fluorine Substitution :

  • The 4-fluoro group in the target compound mirrors triaziflam’s fluoro-methylethyl substituent. Fluorine enhances lipophilicity and resistance to oxidative degradation, a feature critical in herbicides and fungicides .

Hypothetical Bioactivity and Mechanism

  • Enzyme Inhibition : Sulfonamide groups in flumetsulam and the target compound may chelate metal ions or disrupt enzymatic active sites, common in ALS or cytochrome P450 inhibitors .
  • Steric Effects : The azetidine’s compact structure could enhance steric hindrance, reducing off-target interactions compared to oxadixyl’s bulkier oxazolidinyl group .

Metabolic and Environmental Stability

  • Fluorine Impact : The 4-fluoro group likely improves photostability and soil persistence, akin to triaziflam’s design .

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